molecular formula C9H9ClN2 B13927288 3-Chloro-5-ethylpyrrolo[1,2-b]pyridazine

3-Chloro-5-ethylpyrrolo[1,2-b]pyridazine

Cat. No.: B13927288
M. Wt: 180.63 g/mol
InChI Key: PVSFDABSYVBCHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-ethylpyrrolo[1,2-b]pyridazine (CAS 2768549-95-5) is a high-value chemical building block with the molecular formula C9H9ClN2 and a molecular weight of 180.63 g/mol . This compound belongs to the pyrrolo[1,2-b]pyridazine class of nitrogen-containing heterocycles, a scaffold of significant interest in medicinal chemistry and drug discovery due to its versatile applications and wide spectrum of biological properties . The inherent physicochemical properties of the pyridazine ring, including a high dipole moment and robust hydrogen-bonding capacity, are advantageous for molecular recognition and target engagement in drug design . The chloro substituent at the 3-position is a common feature in pharmaceuticals, with over 250 FDA-approved drugs containing chlorine, underscoring its role in optimizing a compound's biological activity and metabolic stability . The ethyl group at the 5-position offers a potential site for modulating the compound's lipophilicity and steric bulk. Research into pyrrolo[1,2-b]pyridazine derivatives has demonstrated their potential for cytotoxic and anti-tumor activities. Recent in vitro studies on related compounds have shown dose- and time-dependent cytotoxic activity against several human adenocarcinoma-derived cell lines, including colon (LoVo), ovarian (SK-OV-3), and breast (MCF-7) cancers . This makes the 3-Chloro-5-ethyl derivative a promising intermediate for the synthesis of novel compounds for oncology research. Its primary research value lies in its utility as a key synthetic precursor for the development of new bioactive molecules through further functionalization, leveraging the reactivity of the chloro group and the properties of the fused heterocyclic core . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

3-chloro-5-ethylpyrrolo[1,2-b]pyridazine

InChI

InChI=1S/C9H9ClN2/c1-2-7-3-4-12-9(7)5-8(10)6-11-12/h3-6H,2H2,1H3

InChI Key

PVSFDABSYVBCHD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=C(C=NN2C=C1)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-chloro-5-ethylpyrrolo[1,2-b]pyridazine generally follows a multi-step sequence involving:

  • Formation of a pyridazine or pyrrolo-pyridazine core via cyclization reactions.
  • Introduction of chloro substituent at the 3-position.
  • Incorporation of the ethyl group at the 5-position.
  • Use of key intermediates such as amino-pyridazines or halogenated precursors.
  • Application of cycloaddition or condensation reactions to build the fused ring system.

Cycloaddition-Based Synthesis

A notable method involves the 1,3-dipolar cycloaddition between mesoionic intermediates and acetylenic dipolarophiles, which has been reported for related pyrrolo[1,2-b]pyridazine derivatives:

  • Mesoionic Oxazolopyridazinones are generated in situ by treating pyridazinone acids with acetic anhydride.
  • These intermediates undergo 1,3-dipolar cycloaddition with methyl or ethyl propiolate at elevated temperatures (~90 °C) for 3-4 hours.
  • This method yields pyrrolo[1,2-b]pyridazine derivatives with moderate yields (41–52%) and allows incorporation of ethyl groups through the propiolate dipolarophile.

This approach is highly valuable for constructing the fused heterocyclic system efficiently, with acetic anhydride serving both as solvent and dehydrating agent.

Condensation and Cyclization Routes

Another common synthetic route is based on condensation reactions between α-bromoketones and amino-pyridazines:

  • Starting from 3-amino-6-chloropyridazine, condensation with α-bromoketones under controlled temperature (40–100 °C) yields formamidine intermediates.
  • Subsequent reaction with bromoacetonitrile or related reagents at 50–160 °C facilitates cyclization to form the fused imidazo or pyrrolo-pyridazine ring systems.
  • The reaction mixture is then subjected to pH adjustment with alkali, precipitation, filtration, and purification steps involving ethyl acetate extraction and drying to isolate the crude product.

This method is adaptable and allows for the introduction of chloro substituents at specific positions and can be modified to introduce ethyl groups through the choice of starting α-bromoketones or alkylating agents.

Specific Patent-Reported Synthesis (CN112321592B)

A Chinese patent describes a detailed synthetic method for related chloro-substituted pyridazine derivatives, which can be adapted for 3-chloro-5-ethylpyrrolo[1,2-b]pyridazine:

Step Description Conditions Outcome
1 Reaction of N,N-dimethylformamide dimethyl acetal with 3-amino-6-chloropyridazine 40–100 °C, 2–8 h Formation of N,N-dimethyl-N'-3-(6-chloropyridazinyl)formamidine intermediate
2 Reaction of intermediate with bromoacetonitrile in solvent 50–160 °C, 3–15 h Cyclization and formation of solid mixture containing chloro-substituted pyridazine
3 Purification by dissolution in ethyl acetate, washing, drying, and filtration Room temperature, multiple washes Isolation of crude 6-chloroimidazo[1,2-b]pyridazine derivatives

Though focused on imidazo[1,2-b]pyridazine, this method’s principles apply to pyrrolo[1,2-b]pyridazine systems with appropriate modifications to the alkyl substituents and cyclization agents.

Alternative Routes via Aryldiazonium and Hydrazine Derivatives

Literature also reports the synthesis of pyridazine derivatives via:

  • Reaction of amino-substituted pyridazine precursors with aryldiazonium salts followed by cyclization in ethanolic triethylamine.
  • Hydrazine hydrate reflux with substituted hydrazono-furanones to yield chloro-substituted pyridazines.
  • Subsequent halogenation with phosphorus oxychloride to introduce chlorine at desired positions.

While these methods are more common for simpler pyridazine derivatives, they provide insight into functional group transformations that could be adapted for the target compound.

Research Outcomes and Yields

  • Yields for cycloaddition methods range from 41% to 52% for pyrrolo[1,2-b]pyridazine derivatives.
  • Condensation-cyclization routes typically yield moderate to high yields (50–80%) depending on reaction conditions and purification efficiency.
  • Purity and characterization are confirmed by IR, NMR, and melting point analysis, with IR spectra showing characteristic absorptions for N-H, C=C aromatic, and Csp3-H groups.

Summary Table of Preparation Methods

Method Type Key Reagents Conditions Yield Range Notes
1,3-Dipolar Cycloaddition Mesoionic oxazolopyridazinones + ethyl propiolate 90 °C, 3–4 h, Acetic anhydride solvent 41–52% Efficient ring formation, ethyl group introduction via propiolate
Condensation with α-Bromoketones 3-amino-6-chloropyridazine + α-bromoketones 40–160 °C, 2–15 h, pH adjustment 50–80% Stepwise, allows chloro and ethyl substitution
Aryldiazonium & Hydrazine Route Aryldiazonium chlorides + hydrazine hydrate Reflux in ethanol, POCl3 halogenation Variable More common for simpler pyridazines, adaptable

Comparison with Similar Compounds

Substituent Position and Identity

  • 3-Chloro-5-ethylpyrrolo[1,2-b]pyridazine vs. 2-Methyl/4-Substituted Phenyl Derivatives: Studies show that substituents at position 2 (e.g., methyl, 4-chlorophenyl) enhance antitumor activity by improving hydrophobic interactions with target proteins.
  • 4,7-Bis-(4-fluorophenyl)-5-isopropyl Derivatives :
    Aromatized derivatives with bulky substituents (e.g., 4-fluorophenyl, isopropyl) exhibit enhanced planarity and π-π stacking, which are absent in the less substituted 3-chloro-5-ethyl variant. This difference impacts their efficacy in kinase inhibition .

Comparison with Imidazo[1,2-b]pyridazines

Core Structure Differences

  • Pyrrolo vs. Imidazo Fusion: Imidazo[1,2-b]pyridazines feature an imidazole-pyridazine fusion, introducing two additional nitrogen atoms.

Pharmacological Profiles

  • Anticancer Activity :
    Pyrrolo derivatives (e.g., 3-chloro-5-ethyl) often target tubulin polymerization, mimicking phenstatin’s mechanism, while imidazo derivatives (e.g., 6-chloro-3-methyl) inhibit kinases like VEGFR2 or Fyn .
  • Substituent Effects :
    Meta-substitutions on imidazo[1,2-b]pyridazines (e.g., trifluoromethylphenyl at C6) optimize kinase inhibition, whereas para-substitutions are preferred in pyrrolo[3,2-d]pyrimidines. This highlights scaffold-dependent SAR trends .

Table 2: Key Pharmacological Comparisons

Compound Type Target Optimal Substituent Position IC50 (nM) Reference
3-Chloro-5-ethylpyrrolo[...] Tubulin polymerization C3 (Cl), C5 (Et) 120–150
6-Chloro-3-methylimidazo[...] VEGFR2 kinase C6 (Cl), C3 (Me) 8–12
2-(1,3-Benzodioxol-5-yl)-6-Cl Fyn kinase C6 (Cl), C2 (benzodioxol) 5–10

Comparison with Pyridazinone Derivatives

Pyridazinones (e.g., 5-chloro-6-phenylpyridazin-3(2H)-one) lack the fused pyrrole ring, reducing planarity and altering solubility. These compounds are less potent in anticancer screens but serve as intermediates for further functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.